molecular formula C8H20N2O6S4 B1678617 Firibastat CAS No. 648927-86-0

Firibastat

Cat. No. B1678617
CAS RN: 648927-86-0
M. Wt: 368.5 g/mol
InChI Key: HJPXZXVKLGEMGP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action

Firibastat exerts its effects by inhibiting the enzyme aminopeptidase A in the brain. This inhibition prevents the conversion of angiotensin II to angiotensin III, leading to a reduction in blood pressure. The active EC33 molecules released from this compound cross the blood-brain barrier and selectively inhibit aminopeptidase A, thereby modulating the renin-angiotensin system .

Safety and Hazards

Clinical trials have demonstrated the effectiveness and safety of Firibastat in mild hypertension as well as resistant hypertension . No severe adverse effects related to this compound treatment have been reported .

Future Directions

Firibastat represents a promising novel strategy for treating hypertension by blocking brain renin-angiotensin system activity . Further studies are needed to confirm the blood pressure effects of this compound in a larger population, for a longer period, and in a more diverse population .

Biochemical Analysis

Biochemical Properties

Firibastat is an orally active prodrug of the specific and selective aminopeptidase A (APA) inhibitor, EC33 . It selectively and specifically inhibits the conversion of brain angiotensin-II into angiotensin-III . This unique action mechanism allows this compound to interfere with the mechanisms involved in the genesis and control of blood pressure in hypertensive patients .

Cellular Effects

This compound has demonstrated significant anti-hypertensive efficacy in patients at high cardiovascular risk whose hypertension is generally difficult to treat . It has been shown to lower systolic automated office blood pressure (AOBP) by 9.5 mm Hg and diastolic AOBP by 4.2 mm Hg .

Molecular Mechanism

This compound is a prodrug that delivers in the brain the EC33 product, a selective and specific inhibitor of Aminopeptidase A . This prevents the production of Angiotensin III in the brain . As a result, this compound can interfere with the mechanisms involved in the genesis and control of blood pressure in hypertensive patients .

Temporal Effects in Laboratory Settings

Several preclinical studies and two clinical studies have been conducted using this compound to assess its pharmacokinetic, pharmacodynamic, safety, and tolerance parameters in animals and humans . The Phase IIa clinical trials for high blood pressure were completed in April 2016, and the company presented positive results in June 2017 .

Dosage Effects in Animal Models

The effects of this compound have been studied in hypertensive rats . It has been found to decrease blood pressure in these animal models . Specific dosage effects in animal models are not mentioned in the available resources.

Metabolic Pathways

This compound is involved in the renin-angiotensin system in the brain . It inhibits the conversion of brain angiotensin-II into angiotensin-III , thus interfering with this metabolic pathway.

Transport and Distribution

This compound is an orally active prodrug . It is designed to cross the gastrointestinal and blood-brain barriers, enter the brain, and generate two active molecules of EC33 which inhibit brain APA activity .

Subcellular Localization

As this compound is designed to act in the brain, it is likely to be localized in brain cells . Specific subcellular localization information is not mentioned in the available resources.

Preparation Methods

Synthetic Routes and Reaction Conditions

Firibastat is synthesized through a series of chemical reactions involving the formation of disulfide bonds. The precursor molecule, EC33, is a specific and selective inhibitor of aminopeptidase A. The synthesis involves the coupling of two EC33 molecules via a disulfide bond to form this compound .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis of the precursor EC33, followed by the formation of the disulfide-linked dimer. The process requires stringent control of reaction conditions to ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Firibastat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Firibastat is unique among antihypertensive agents due to its specific mechanism of action and ability to target brain aminopeptidase A. Similar compounds include:

    Captopril: An angiotensin-converting enzyme inhibitor.

    Losartan: An angiotensin II receptor antagonist.

    Aliskiren: A direct renin inhibitor.

This compound differs from these compounds in its ability to inhibit aminopeptidase A specifically in the brain, offering a novel therapeutic approach for patients with resistant hypertension .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPXZXVKLGEMGP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

648927-86-0
Record name Firibastat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648927860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QGC-001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aminobutane sulfonate disulfure
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FIRIBASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638KY4573I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Firibastat
Reactant of Route 2
Reactant of Route 2
Firibastat
Reactant of Route 3
Reactant of Route 3
Firibastat
Reactant of Route 4
Reactant of Route 4
Firibastat
Reactant of Route 5
Reactant of Route 5
Firibastat
Reactant of Route 6
Reactant of Route 6
Firibastat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.